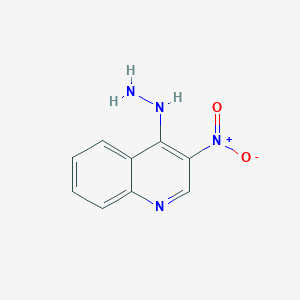

4-Hydrazinyl-3-nitroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

23589-54-0 |

|---|---|

Molecular Formula |

C9H8N4O2 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

(3-nitroquinolin-4-yl)hydrazine |

InChI |

InChI=1S/C9H8N4O2/c10-12-9-6-3-1-2-4-7(6)11-5-8(9)13(14)15/h1-5H,10H2,(H,11,12) |

InChI Key |

SKRZKNWOHLTARM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydrazinyl 3 Nitroquinoline and Its Precursors

General Synthetic Routes to Nitroquinoline Precursors

The construction of the foundational nitroquinoline scaffold can be approached through several established chemical strategies. These include the direct nitration of the quinoline (B57606) ring system, building the heterocyclic structure through ring-closure reactions, and the preparation of halogenated nitroquinoline intermediates which are pivotal for subsequent functionalization.

Direct Nitration Strategies for Quinoline Systems

Direct nitration of quinoline is a common method for introducing a nitro group onto the heterocyclic ring. This electrophilic substitution reaction is typically carried out under vigorous conditions. uop.edu.pk The reaction of quinoline with a mixture of fuming nitric acid and fuming sulfuric acid results in the formation of a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk It is important to note that under these acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine (B92270) ring towards electrophilic attack, directing the substitution to the benzene (B151609) ring. stackexchange.com The nitration occurs at a significantly slower rate compared to naphthalene (B1677914) due to the deactivating effect of the positively charged nitrogen. stackexchange.com

Recent advancements have provided milder and more selective methods for the nitration of quinolines. One such method involves a dearomatization/rearomatization sequence. This can be achieved through the formation of oxazino azine intermediates, which can then be nitrated to afford meta-nitroquinolines in good to excellent yields (43–86%). acs.org This strategy has been shown to be effective for a range of substituted quinolines, including those with electron-donating and electron-withdrawing groups. acs.org

| Nitration Method | Reagents | Products | Yield |

| Classical Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | Variable |

| Oxazino Azine Method | Oxazino azine intermediate, nitrating agent | meta-Nitroquinolines | 43-86% acs.org |

Synthesis via Ring-Closure Reactions

An alternative to direct nitration is the construction of the nitroquinoline core through cyclization reactions. These methods build the quinoline ring system from acyclic or simpler cyclic precursors that already contain a nitro group.

One notable approach is the Friedländer-type condensation. This involves the reaction of an o-aminobenzaldehyde with a compound containing an activated methylene (B1212753) group, such as acetaldehyde, in the presence of a base. uop.edu.pk To obtain a nitroquinoline, a nitrated o-aminobenzaldehyde would be a required starting material.

Another powerful method is the Gould-Jacobs reaction. This synthesis begins with the condensation of an aniline (B41778) derivative with ethyl ethoxymethylenemalonate, followed by thermal cyclization. For the synthesis of a nitroquinoline, a nitroaniline would be the appropriate starting material.

A more contemporary approach involves the mechanochemical condensation of benzaldehydes with 2-amino-nitrostyrene, followed by an oxidation step to yield 3-nitroquinoline (B96883) derivatives. nih.gov This method has been utilized in the total synthesis of natural products like quindoline. nih.govresearchgate.netrsc.org

Preparation of Halogenated Nitroquinoline Intermediates (e.g., 4-chloro-3-nitroquinoline)

Halogenated nitroquinolines, particularly 4-chloro-3-nitroquinoline (B17048), are crucial intermediates for the synthesis of 4-hydrazinyl-3-nitroquinoline. The chloro-substituent at the C4 position is an excellent leaving group for subsequent nucleophilic substitution reactions.

The synthesis of 4-chloro-3-nitroquinoline typically starts from a corresponding 4-hydroxy-3-nitroquinoline. The transformation of the hydroxyl group into a chloro group can be achieved by heating with phosphorus oxychloride (POCl₃). In some cases, the addition of a catalytic amount of iodine can improve the conversion rate.

Another route to halogenated nitroquinolines involves the Sandmeyer reaction. Starting from an amino-nitroquinoline, diazotization with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) halide, can introduce a halogen at the desired position. A reported synthesis of 4-chloro-3-nitroanisole (B78255) from 4-amino-3-nitroanisole utilizes a similar principle, employing sodium nitrite, hydrochloric acid, and cuprous chloride. google.com

| Precursor | Reagents | Product |

| 4-Hydroxy-3-nitroquinoline | POCl₃, optional Iodine catalyst | 4-Chloro-3-nitroquinoline |

| 4-Amino-3-nitroquinoline | 1. NaNO₂, HCl 2. CuCl | 4-Chloro-3-nitroquinoline |

Synthesis of this compound from Nitroquinoline Precursors

The final step in the synthesis of this compound involves the introduction of the hydrazinyl group onto the nitroquinoline scaffold. This is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Displacement Reactions at C4 of Nitroquinolines

The C4 position of the quinoline ring, when substituted with a good leaving group like a halogen, is susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing nitro group at the C3 position. The nitro group activates the ring towards nucleophilic substitution. nih.gov

The reaction of 4-chloro-3-nitroquinoline with a nucleophile proceeds via an SNAr (Substitution Nucleophilic Aromatic) mechanism. The nucleophile attacks the C4 carbon, forming a Meisenheimer-like intermediate, which then expels the chloride ion to give the substituted product.

Reaction with Hydrazine (B178648) and its Derivatives

The synthesis of this compound is accomplished by the reaction of 4-chloro-3-nitroquinoline with hydrazine hydrate (B1144303). mdpi.com This reaction is a classic example of nucleophilic aromatic substitution.

A general procedure involves refluxing a solution of the 4-chloro-3-nitroquinoline derivative in a suitable solvent, such as ethanol (B145695), with an excess of hydrazine hydrate. mdpi.comchemicalbook.com The product, this compound, often precipitates from the reaction mixture upon cooling and can be isolated by filtration. chemicalbook.com

The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. For instance, the synthesis of methyl 4-hydrazinyl-3-nitrobenzoate from methyl 4-chloro-3-nitrobenzoate was achieved in 85% yield by refluxing in ethanol with hydrazine hydrate for 45 minutes. chemicalbook.com This highlights the efficiency of this nucleophilic displacement reaction.

| Reactant | Reagent | Product |

| 4-Chloro-3-nitroquinoline | Hydrazine hydrate mdpi.com | This compound |

| Methyl 4-chloro-3-nitrobenzoate | Hydrazine hydrate chemicalbook.com | Methyl 4-hydrazinyl-3-nitrobenzoate chemicalbook.com |

Influence of Reaction Conditions (e.g., Solvent, Temperature, Catalyst)

The efficiency and outcome of the synthesis of hydrazinylquinolines are highly dependent on the reaction conditions. The choice of solvent, temperature, and the presence of a catalyst can significantly impact yield, reaction time, and purity.

For the synthesis of related 4-hydrazinylquinolin-2(1H)-ones, refluxing in dry pyridine has been identified as the optimal condition, providing high yields in a shorter time compared to other solvents like ethanol, toluene, or acetic acid. mdpi.com In an acidic medium, such as an HCl/EtOH mixture, the reaction reportedly failed. mdpi.com The nitration of quinoline derivatives to introduce the nitro group, a key step in precursor synthesis, often requires elevated temperatures (at least 70 °C) and extended reaction times of over 16 hours. nih.gov

The synthesis of related quinoline systems has been optimized by testing various parameters. For instance, in the multi-component synthesis of pyrimido[4,5-b]quinolines, the effect of different solvents, temperatures (from room temperature to 110 °C), and basic catalysts like DABCO were systematically evaluated to find the most efficient conditions. nih.gov

Table 1: Reaction Optimization for the Formation of a Dimerized Hydrazinyl-Quinolinone Derivative (3a) mdpi.com

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | 115 | 6 | 85 |

| 2 | DMF | 153 | 12 | 70 |

| 3 | Toluene | 110 | 12 | 40 |

| 4 | AcOH | 117 | 12 | 30 |

| 5 | EtOH/HCl | 78 | 24 | 0 |

Reductive Alkylation Approaches for Hydrazinyl Group Introduction

Reductive alkylation is a powerful method for forming carbon-nitrogen bonds. While typically used to alkylate existing amines or hydrazines, its principles can be considered for the introduction of functional groups. In the context of hydrazine derivatives, reductive alkylation is employed to synthesize N-alkylated hydrazines. researchgate.netorganic-chemistry.org This process often involves the reaction of a hydrazine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. researchgate.net

The direct introduction of a hydrazinyl group onto a quinoline ring via reductive alkylation is not a standard reported method. More commonly, a leaving group (like a halogen) on the quinoline ring is substituted with hydrazine. mdpi.com However, reductive alkylation is a key strategy for modifying hydrazine derivatives once formed. organic-chemistry.org For example, the reductive alkylation of acylhydrazines and N-aminoazacycles can be achieved using α-picoline-borane, with acid catalysts like hydrochloric acid enhancing efficiency, particularly for aromatic compounds. organic-chemistry.org This highlights the utility of the method in the broader synthetic chemistry of hydrazine compounds. organic-chemistry.org

One-Pot Synthetic Strategies

For instance, a one-pot, four-component synthesis has been developed for pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one, which demonstrated significant advantages over a three-component approach, cutting the reaction time from 10 hours to just 1 hour and increasing the yield from 66% to 91%. nih.gov Another efficient one-pot method involves the water-mediated condensation of 2-chloro-3-formyl quinolines with hydrazine hydrate to produce pyrazolo[3,4-b]quinolines, highlighting an eco-friendly approach. researchgate.net These strategies often involve domino reactions where multiple bond-forming events occur sequentially in the same reaction vessel, such as in the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones from 4-hydrazinylquinolin-2(1H)-ones, which proceeds through nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions in a single pot. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. researchgate.netijpsjournal.com Traditional synthetic methods often suffer from drawbacks such as long reaction times, high energy consumption, and the use of toxic solvents, which generate significant waste. researchgate.net Green chemistry seeks to address these issues by designing safer chemicals and processes. nih.gov The synthesis of quinoline derivatives, for example, has seen a shift towards using environmentally friendly solvents and catalysts. ijpsjournal.commdpi.com

Utilization of Recyclable Catalysts and Solvent-Free Conditions

A key aspect of green synthesis is the elimination of volatile and hazardous organic solvents. Solvent-free, or solid-phase, reactions offer numerous benefits, including reduced pollution, lower costs, and often enhanced reactivity and selectivity. researchgate.netrsc.org

Solvent-free syntheses of quinoline derivatives have been successfully conducted under various conditions. One approach involves using a catalytic amount of a cheap, basic catalyst like DABCO at elevated temperatures (90 °C) to produce pyrimido[4,5-b]quinolines in high yields. nih.gov Another green technique is ball-milling, which uses mechanical force to drive reactions, eliminating the need for any solvent or catalyst in the synthesis of coumarin-hydrazones. rsc.org Furthermore, recyclable catalysts are being developed to improve sustainability. For example, platinum nanoparticles stabilized on carbon nanotubes have been used as a recyclable catalyst for hydrosilylation reactions under solvent-free conditions at room temperature. rsc.org The reduction of aromatic nitro compounds, a key step in many syntheses, can also be achieved under solvent-free microwave conditions using hydrazine hydrate supported on alumina. researchgate.net

Microwave and Ultrasound-Promoted Synthesis

Microwave (MW) and ultrasound (US) irradiation are alternative energy sources that can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating. mdpi.commdpi.com These techniques are cornerstones of green chemistry, promoting energy efficiency and reducing waste. nih.gov

Ultrasound-assisted synthesis has been shown to be superior to both conventional heating and microwave irradiation for certain reactions, offering shorter reaction times and higher yields under milder conditions. mdpi.com For example, the sonochemical synthesis of certain heterocyclic compounds resulted in high yields (89%–99%) in just 0.25–5 minutes, compared to 68%–94% yields in 2–35 minutes via conventional methods. researchgate.net Similarly, microwave-assisted synthesis has been used to rapidly prepare polyheterocyclic quinazolino[4,3-b]quinazolin-8-ones under solvent-free conditions, offering clean reaction profiles and high yields. nih.gov The combination of these energy sources with green solvents like water or ionic liquids further enhances the environmental credentials of these synthetic protocols. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Sonochemical Synthesis Methods researchgate.net

| Method | Time | Yield (%) |

|---|---|---|

| Conventional | 2–35 min | 68%–94% |

| Sonochemical | 0.25–5 min | 89%–99% |

Purification and Isolation Techniques for this compound

The final stage of any chemical synthesis is the purification and isolation of the target compound to achieve the desired level of purity. For this compound and related compounds, standard laboratory techniques are employed.

A common and effective method for purifying solid organic compounds is recrystallization . This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. Ethanol is frequently mentioned as a recrystallization solvent for related heterocyclic compounds. nih.govresearchgate.net

Washing the crude product with a specific solvent is another simple yet crucial purification step. This can remove unreacted starting materials, catalysts, or soluble byproducts. For example, in a solvent-free synthesis, the reaction mixture can be washed with aqueous ethanol to remove a water-soluble catalyst like DABCO. nih.gov Similarly, washing with water is used to remove salts or other water-soluble impurities. mdpi.com

For more challenging separations, or to achieve very high purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel or alumina) as they are carried through the column by a mobile phase (the eluent). The selection of the eluent system is critical; for instance, a mixture of n-hexane and dichloromethane (B109758) has been used to purify a pyrazoline derivative. uii.ac.id

Spectroscopic and Structural Characterization of 4 Hydrazinyl 3 Nitroquinoline

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 4-hydrazinyl-3-nitroquinoline is characterized by distinct absorption bands corresponding to its key functional groups. The hydrazinyl (-NHNH2) and nitro (-NO2) groups, along with the quinoline (B57606) core, each contribute to a unique vibrational fingerprint.

The high-frequency region of the spectrum is dominated by N-H stretching vibrations of the hydrazinyl moiety. Typically, primary amines and hydrazines exhibit two bands in the 3400-3250 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. The aromatic C-H stretching vibrations of the quinoline ring are expected to appear around 3100-3000 cm⁻¹.

The mid-frequency region reveals the characteristic absorptions of the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are strong and typically observed in the ranges of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of bands between 1620 cm⁻¹ and 1430 cm⁻¹. The N-H bending vibration of the hydrazinyl group is also expected in this region, typically around 1650-1580 cm⁻¹.

The fingerprint region, below 1400 cm⁻¹, contains a complex series of bands arising from various bending and deformation modes, including C-H in-plane and out-of-plane bending, as well as skeletal vibrations of the quinoline ring. The C-N stretching vibration of the hydrazinyl group is expected to be observed in the 1250-1020 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch (Hydrazinyl) | 3400 - 3300 |

| N-H Symmetric Stretch (Hydrazinyl) | 3300 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| N-H Bend (Hydrazinyl) | 1650 - 1580 |

| C=C and C=N Ring Stretch | 1620 - 1430 |

| NO₂ Asymmetric Stretch | 1550 - 1500 |

| NO₂ Symmetric Stretch | 1350 - 1300 |

| C-N Stretch (Hydrazinyl) | 1250 - 1020 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

Raman Spectroscopy Investigations

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group, which may be weak in the IR spectrum, is expected to produce a strong and sharp band in the Raman spectrum around 1350-1300 cm⁻¹. The breathing modes of the quinoline ring system are also typically strong in Raman spectra, appearing in the fingerprint region. The C-H stretching vibrations will be present, but generally weaker than in the FTIR spectrum.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| NO₂ Symmetric Stretch | 1350 - 1300 |

| Quinoline Ring Breathing Modes | 1000 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton. The protons on the quinoline ring are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydrazinyl group.

The proton at the C2 position is anticipated to be the most deshielded due to the adjacent nitrogen atom and the nearby nitro group, likely appearing as a singlet at a high chemical shift. The protons on the benzene (B151609) portion of the quinoline ring (H5, H6, H7, and H8) will exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The electron-withdrawing nitro group at position 3 will deshield the adjacent protons, while the hydrazinyl group at position 4 will have a shielding effect on nearby protons. The protons of the hydrazinyl group (-NHNH₂) will appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O). The chemical shift of these protons can vary depending on the solvent and concentration.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.5 - 9.0 | Singlet |

| H-5 | 7.8 - 8.2 | Doublet |

| H-6 | 7.4 - 7.8 | Triplet |

| H-7 | 7.6 - 8.0 | Triplet |

| H-8 | 8.0 - 8.4 | Doublet |

| -NH (Hydrazinyl) | 5.0 - 7.0 | Broad Singlet |

| -NH₂ (Hydrazinyl) | 4.0 - 6.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum of this compound provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for each of the nine carbon atoms of the quinoline ring. The chemical shifts are significantly influenced by the attached functional groups.

The carbon atom C4, directly attached to the electron-donating hydrazinyl group, is expected to be shielded and appear at a lower chemical shift compared to an unsubstituted quinoline. Conversely, the C3 carbon, bearing the electron-withdrawing nitro group, will be significantly deshielded and resonate at a higher chemical shift. The carbon atoms of the quinoline ring will appear in the aromatic region, typically between δ 110 and 160 ppm. The quaternary carbons (C3, C4, C4a, and C8a) can be identified by their lower intensity in a standard broadband-decoupled spectrum.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-2 | 145 - 155 |

| C-3 | 140 - 150 |

| C-4 | 150 - 160 |

| C-4a | 120 - 130 |

| C-5 | 125 - 135 |

| C-6 | 120 - 130 |

| C-7 | 125 - 135 |

| C-8 | 115 - 125 |

| C-8a | 140 - 150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions.

The quinoline ring system itself has characteristic π → π* transitions. The presence of the nitro and hydrazinyl groups as auxochromes will cause a bathochromic (red) shift of these absorption bands to longer wavelengths. The nitro group, a strong chromophore, will contribute significantly to the absorption spectrum. An n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms of the hydrazinyl and nitro groups is also expected, though it is typically weaker than the π → π* transitions. The spectrum is likely to exhibit strong absorption bands in the range of 250-450 nm.

| Electronic Transition | Expected Wavelength Range (λmax, nm) |

| π → π* (Quinoline Ring) | 250 - 300 |

| π → π* (Extended Conjugation) | 320 - 380 |

| n → π* | 400 - 450 |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a compound's elemental formula. For this compound (C₉H₈N₄O₂), HRMS would be used to compare the experimentally measured exact mass to the theoretically calculated mass. A close match between the found and calculated values, typically within a few parts per million (ppm), would confirm the molecular formula. No experimental HRMS data for this compound was found in the searched literature.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to map the positions of electrons, and thus atoms, in the crystal lattice. This analysis provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Key parameters such as the crystal system, space group, and unit cell dimensions would be determined. No published single-crystal X-ray diffraction studies for this compound were located.

Elemental Analysis (CHN)

Elemental analysis is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. azom.comeltra.comnih.gov The experimental results are compared against the theoretically calculated values based on the compound's molecular formula. nih.gov This comparison is crucial for verifying the purity of a synthesized compound. For a new substance, the experimentally found values are generally expected to be within ±0.4% of the calculated values to be considered acceptable. nih.gov

While no experimental data for this compound could be found, the theoretical values can be calculated from its molecular formula, C₉H₈N₄O₂ (Molecular Weight: 204.19 g/mol ).

Table 1: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 52.96 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.95 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 27.44 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.67 |

| Total | 204.189 | 100.00 |

Reactivity Profiles and Derivatization Strategies of 4 Hydrazinyl 3 Nitroquinoline

Transformations Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) at the 4-position of the quinoline (B57606) ring is a potent nucleophile, making it a primary site for various chemical modifications. Its reactivity is central to the synthesis of numerous heterocyclic systems and functionalized derivatives.

Formation of Hydrazone Derivatives

The reaction of hydrazines with carbonyl compounds to form hydrazones is a well-established and efficient transformation. nih.govresearchgate.net In the case of 4-hydrazinyl-3-nitroquinoline, the hydrazinyl moiety readily undergoes condensation with a variety of aldehydes and ketones to yield the corresponding hydrazone derivatives. This reaction is typically catalyzed by a small amount of acid, such as acetic acid or sulfuric acid, in an alcoholic solvent to drive the reaction towards the product and achieve high yields. researchgate.net The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The synthesis of hydrazones can also be achieved under environmentally friendly conditions. For instance, solvent-free methods using catalysts like [Et3NH][HSO4] have been reported to produce hydrazone derivatives in high yields (90-98%). rsc.org Microwave-assisted synthesis has also been employed to facilitate these condensation reactions, often leading to shorter reaction times and high product purity. minarjournal.comvjs.ac.vn

Condensation Reactions with Carbonyl Compounds

The condensation of this compound with various carbonyl compounds is a cornerstone of its derivatization. This reaction is not limited to the formation of simple hydrazones but can also be the initial step in more complex transformations. The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with acid catalysis to enhance the reaction rate. researchgate.net The versatility of this reaction allows for the introduction of a wide array of substituents onto the quinoline core, depending on the structure of the carbonyl compound used.

The table below summarizes representative examples of condensation reactions between hydrazines and carbonyl compounds, highlighting the diversity of the resulting hydrazone derivatives.

| Hydrazine (B178648) Derivative | Carbonyl Compound | Product | Reference |

| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | nih.gov |

| Hydrazine hydrate (B1144303) | Substituted aromatic aldehydes | Hydrazone analogues | rsc.org |

| Hydrazine hydrate | 3-Formylchromones | Hydrazone analogues | rsc.org |

| N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide | Aromatic aldehydes | Hydrazones containing benzo[d]thiazole | vjs.ac.vn |

| Phenylhydrazine | Propanone | Propanone-2-phenylhydrazone | youtube.com |

| 2,4-Dinitrophenylhydrazine | Propanone | Propanone-2,4-dinitrophenylhydrazone | youtube.com |

Ring-Closure Reactions Leading to Fused Heterocyclic Systems

The hydrazinyl moiety of this compound is a key building block for the construction of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, a variety of new rings can be annulated onto the quinoline framework. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of pyridazine (B1198779) or other six-membered heterocyclic rings fused to the quinoline system. nih.gov

Furthermore, the hydrazinyl group can participate in reactions that lead to the formation of fused triazole rings. For instance, treatment of 4-chloroquinazolines with hydrazine hydrate can result in ring transformation to form 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org These triazoles can then undergo further cyclization reactions to generate more complex fused systems like 5H-1,2,4-triazolo[4,3-d] rsc.orgminarjournal.comorganic-chemistry.orgbenzotriazepines. rsc.org The synthesis of fused pyrazolines has also been achieved through the reaction of 3-arylidenechromanones with hydrazine. researchgate.net

Reactions of the Nitro Group

The nitro group (-NO2) at the 3-position of the quinoline ring is a strong electron-withdrawing group and can undergo several important transformations, most notably reduction to an amino group.

Reduction of the Nitro Group to Amino Functionality

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, and various methods are available to achieve this. wikipedia.orgmasterorganicchemistry.com This conversion is particularly significant as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, thereby altering the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. masterorganicchemistry.com

Common reagents for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.comnih.gov It is a widely used and often high-yielding method.

Metal/Acid Systems: Combinations such as iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective reagents for nitro group reduction. masterorganicchemistry.comscispace.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride are also utilized for this transformation. wikipedia.org The choice of reagent can sometimes allow for selective reduction of one nitro group in the presence of others. commonorganicchemistry.com For instance, sodium sulfide can be used for the selective reduction of dinitrophenols. wikipedia.org

The table below provides an overview of common conditions for the reduction of nitro groups.

| Reagent | Conditions | Notes | Reference |

| H2 / Pd/C | Catalytic hydrogenation | Often the method of choice, but can react with other functional groups. | commonorganicchemistry.com |

| H2 / Raney Nickel | Catalytic hydrogenation | Useful for substrates where dehalogenation is a concern. | commonorganicchemistry.com |

| Fe / Acid | Acidic conditions | Mild method for reducing nitro groups in the presence of other reducible groups. | commonorganicchemistry.com |

| Zn / Acid | Acidic conditions | Mild method for reducing nitro groups in the presence of other reducible groups. | commonorganicchemistry.com |

| SnCl2 | Mild conditions | Reduces nitro groups to amines in the presence of other reducible groups. | commonorganicchemistry.com |

| Na2S | - | Can sometimes selectively reduce one nitro group in the presence of others. | commonorganicchemistry.com |

| Hydrazine hydrate / Pd/C | Catalytic transfer hydrogenation | Simple, efficient, and highly selective for halogenated nitroarenes. | nih.gov |

The resulting 4-hydrazinyl-3-aminoquinoline is a valuable intermediate for the synthesis of further derivatives, as the newly formed amino group can undergo a host of reactions, including diazotization and subsequent coupling reactions, acylation, and alkylation.

Impact on Aromatic Reactivity

The nitro group is a potent electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. galaxy.ai This deactivation arises from the strong resonance and inductive effects of the -NO2 group, which pull electron density away from the aromatic system. galaxy.ai Consequently, the quinoline ring in this compound is less susceptible to reactions with electrophiles compared to unsubstituted quinoline.

Conversely, the hydrazinyl group is generally considered an activating group in the context of electrophilic aromatic substitution. However, its influence is overshadowed by the powerful deactivating effect of the adjacent nitro group. The primary role of the hydrazinyl group in this compound is often as a nucleophilic center for derivatization reactions. nih.govnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The presence of the deactivating nitro group makes electrophilic aromatic substitution on the quinoline ring of this compound challenging. galaxy.ai Reactions that typically proceed under mild conditions with activated aromatic rings would require harsher conditions for this compound. masterorganicchemistry.com The nitronium ion (NO2+), a strong electrophile, is necessary for the nitration of deactivated rings. lumenlearning.com

Conversely, the electron-deficient nature of the quinoline ring, enhanced by the nitro group, makes it more susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov Aromatic compounds with electron-withdrawing groups can undergo substitution of a leaving group by a nucleophile. nih.gov In the case of related nitroquinoline derivatives, the nitro group activates the ring for nucleophilic attack. nih.gov While this compound itself does not have a conventional leaving group at a position activated for SNAr, the principle highlights the electron-poor character of the ring system. The reaction of 4-chloroquinazoline (B184009) with hydrazine, a similar heterocyclic system, proceeds via a nucleophilic aromatic substitution pathway. researchgate.net

Coordination Chemistry: this compound as a Ligand

The hydrazinyl group in this compound provides a key site for coordination to metal ions, allowing the molecule to act as a ligand. Hydrazone ligands, derived from hydrazines, are known for their versatile coordination behavior and their ability to form stable complexes with a variety of transition metal ions. nih.govchemistryjournal.net

Formation of Metal Complexes with Transition Metal Ions

This compound, through its hydrazinyl moiety, can react with transition metal salts to form coordination complexes. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. chemistryjournal.net The resulting complexes often exhibit distinct colors and are generally stable at room temperature. chemistryjournal.net Research on related hydrazone ligands has demonstrated the formation of complexes with a range of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). nih.govresearchgate.netresearchgate.net The stoichiometry of these complexes, often found to be 1:1 or 1:2 (metal:ligand), can be determined through elemental analysis. chemistryjournal.net

The formation of metal complexes with hydrazone ligands can be influenced by factors such as the nature of the metal ion and the reaction conditions. nih.gov For instance, the synthesis of metal complexes with a hydrazone derived from 2-hydrazinyl-4-methyl quinoline and isatin (B1672199) yielded various coordination modes depending on the metal ion used. nih.gov

Structural Analysis of Coordination Compounds

The structures of metal complexes containing ligands similar to this compound have been elucidated using various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a crucial tool for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the C=N, N-N, and other characteristic bands upon complexation provide insights into the ligand's binding to the metal center.

Theoretical and Computational Investigations of 4 Hydrazinyl 3 Nitroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 4-Hydrazinyl-3-nitroquinoline. These methods allow for a detailed examination of the molecule's electronic and structural features.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, known as the optimized molecular geometry. By modeling the molecule at the atomic level, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. These geometric parameters are fundamental to understanding the molecule's steric and electronic properties.

Furthermore, DFT studies provide a detailed picture of the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about its reactive sites and intermolecular interaction patterns. For quinoline (B57606) derivatives, DFT has been successfully used to study their reactivity and stability. arabjchem.org

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental data. The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within the framework of DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to generate a theoretical NMR spectrum.

This calculated spectrum can then be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can indicate the presence of specific solvent effects, conformational changes, or intermolecular interactions that are not accounted for in the gas-phase calculations. For complex molecules, theoretical NMR data is often essential for the unambiguous assignment of signals in ¹H and ¹³C NMR spectra. researchgate.net

Below is a hypothetical table representing the kind of data that would be generated from a GIAO-NMR calculation for this compound.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| C2 | 145.8 | - |

| C3 | 138.2 | - |

| C4 | 152.1 | - |

| C4a | 120.5 | - |

| C5 | 129.7 | 7.8 |

| C6 | 125.4 | 7.4 |

| C7 | 130.1 | 7.9 |

| C8 | 118.9 | 7.2 |

| C8a | 148.3 | - |

| N1-H | - | 8.5 |

| N-NH₂ | - | 5.6 (NH), 4.3 (NH₂) |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Analysis of HOMO-LUMO Energies and Electronic Transitions (TD-DFT)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability, chemical hardness, and polarizability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. arabjchem.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). researchgate.netcuny.edu By calculating the energies of electronic transitions from occupied to unoccupied orbitals, TD-DFT can identify the wavelengths at which the molecule absorbs light. This information is crucial for understanding the photophysical properties of this compound and can be correlated with its observed color and fluorescence properties.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

| Major Electronic Transition (λmax) | 380 nm |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Normal Coordinate Analysis for Vibrational Frequencies

Normal coordinate analysis is a computational technique used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This analysis involves calculating the force constants for the bonds and angles within the molecule and then solving the vibrational secular equation. The resulting vibrational modes can be visualized as the collective motions of the atoms, such as stretching, bending, and wagging.

By comparing the calculated vibrational frequencies with the experimental IR and Raman spectra, a detailed assignment of the observed bands to specific molecular vibrations can be made. This provides a powerful method for structural elucidation and for understanding the intramolecular forces within this compound. Theoretical calculations often include a scaling factor to better match the experimental frequencies, accounting for anharmonicity and other effects not fully captured by the harmonic approximation. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that have become indispensable in the field of drug discovery and design. These methods allow for the visualization and prediction of how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid.

Prediction of Binding Interactions with Biological Targets

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, this involves docking a potential drug molecule (the ligand) into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score. A lower (more negative) docking score generally indicates a more favorable binding interaction.

For this compound, molecular docking studies could be used to explore its potential as an inhibitor of various enzymes or as a ligand for specific receptors. For instance, quinoline derivatives have been investigated as potential inhibitors of HIV reverse transcriptase, as antimalarial agents targeting dihydrofolate reductase, and as anticancer agents interacting with kinases or DNA. nih.govtubitak.gov.trscispace.com

The docking process reveals key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. This detailed understanding of the binding mode can guide the rational design of more potent and selective analogs of this compound.

The following table illustrates the type of information that can be obtained from a molecular docking study of this compound against a hypothetical protein target.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Kinase | -8.5 | ASP145, LYS72, PHE80 | Hydrogen bond with ASP145, Pi-cation with LYS72, Pi-pi stacking with PHE80 |

| Hypothetical DNA Gyrase | -7.9 | ARG76, GLY77, ILE94 | Hydrogen bonds with ARG76 and GLY77, Hydrophobic interaction with ILE94 |

Note: The data in this table is for illustrative purposes and does not represent actual docking results for this compound.

Conformational Analysis and Ligand-Receptor Dynamics

Computational methods such as Density Functional Theory (DFT) and molecular mechanics are standard approaches to investigate the stable conformations of similar organic molecules. These studies would typically identify the low-energy conformers in a vacuum and in different solvent environments. The analysis would involve mapping the potential energy surface by systematically rotating the dihedral angle of the C-N bond connecting the hydrazinyl group to the quinoline ring. This would reveal the most energetically favorable orientations of the hydrazinyl group, which are likely influenced by steric hindrance from the adjacent nitro group and potential intramolecular hydrogen bonding.

Understanding the dynamics of how this compound interacts with a receptor's binding site is fundamental to elucidating its mechanism of action. Molecular dynamics (MD) simulations are a powerful tool for this purpose. An MD simulation would model the behavior of the ligand within the receptor's active site over time, providing insights into the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds, and pi-stacking), and the conformational changes that both the ligand and the receptor may undergo to achieve an optimal fit. The nitro and hydrazinyl groups would be expected to play a significant role in forming specific hydrogen bonds with amino acid residues in a receptor pocket.

Quantitative Structure-Activity Relationship (QSAR) Analysis

While specific QSAR models focused exclusively on this compound are not documented, the principles of QSAR are broadly applicable to understanding how its structural features contribute to its biological activity. QSAR studies on related nitroaromatic and quinoline derivatives provide a framework for how such an analysis would be approached.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for a series of compounds including this compound would involve several key steps. First, a dataset of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition or cell growth inhibition) would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) would then be employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). The goal is to create a model that can accurately predict the activity of new, untested compounds based on their calculated descriptors.

The robustness and predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques. This ensures that the model is not overfitted to the training data and has good generalizability.

Identification of Key Structural Descriptors

A critical outcome of a QSAR study is the identification of the key molecular descriptors that have the most significant impact on the biological activity. For a molecule like this compound, several types of descriptors would likely be important.

Table 1: Potentially Important Structural Descriptors for this compound QSAR Models

| Descriptor Type | Specific Descriptor Examples | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | The nitro group is strongly electron-withdrawing, which significantly affects the electron distribution across the quinoline ring and influences the molecule's ability to participate in electrostatic interactions and redox processes. The energies of the frontier molecular orbitals (HOMO and LUMO) are related to the molecule's reactivity and ability to engage in charge-transfer interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | The size and shape of the molecule, dictated by the quinoline scaffold and the substituents, are critical for fitting into a specific receptor binding pocket. Steric hindrance between the hydrazinyl and nitro groups can influence the molecule's preferred conformation. |

| Hydrophobic | LogP (octanol-water partition coefficient) | This descriptor is crucial for determining the molecule's ability to cross cell membranes and its distribution between aqueous and lipid environments. |

| Topological | Connectivity indices (e.g., Kier & Hall indices), Wiener index | These descriptors encode information about the branching and connectivity of the atoms in the molecule, which can be related to its overall shape and flexibility. |

| Hydrogen Bonding | Number of hydrogen bond donors (hydrazinyl group), Number of hydrogen bond acceptors (nitro group, quinoline nitrogen) | The capacity to form hydrogen bonds is often a primary determinant of binding affinity to a biological target. The hydrazinyl group provides hydrogen bond donating capability, while the nitro group and the nitrogen atom in the quinoline ring act as hydrogen bond acceptors. |

By analyzing the coefficients of the descriptors in the QSAR equation, researchers can infer which structural modifications are likely to enhance or diminish the biological activity. For instance, if a descriptor related to hydrogen bond donation has a positive coefficient, it would suggest that modifications that enhance this property could lead to more potent compounds.

Medicinal Chemistry and Pharmacological Potential of 4 Hydrazinyl 3 Nitroquinoline Scaffold

Role as a Pharmacological Scaffold in Drug Discovery

The 4-hydrazinyl-3-nitroquinoline scaffold serves as a valuable starting point in drug discovery due to its inherent biological activities and its suitability for chemical modification. The quinoline (B57606) core itself is a privileged structure, found in a variety of natural and synthetic bioactive molecules. The presence of the hydrazinyl and nitro groups at the 4 and 3 positions, respectively, further enhances its potential as a pharmacophore.

The hydrazinyl group is a key functional moiety that can act as a linker to introduce various substituents, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This functional group can participate in hydrogen bonding and other non-covalent interactions with biological targets. The acid-labile nature of the hydrazine (B178648)/hydrazide linkage can be exploited to design prodrugs that release the active moiety under the acidic conditions often found in tumor microenvironments. nih.govmdpi.com

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the quinoline ring system. This can impact the molecule's reactivity, binding affinity to target proteins, and pharmacokinetic profile. The versatility of the this compound scaffold allows for the synthesis of a diverse library of derivatives with a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.gov The ability to readily modify the scaffold at the hydrazinyl group enables the systematic investigation of structure-activity relationships (SAR), a crucial aspect of modern drug design.

In Vitro Biological Activities of this compound and its Derivatives

Derivatives of the this compound scaffold have demonstrated a range of promising in vitro biological activities, positioning them as candidates for further development as therapeutic agents. These activities primarily include anticancer, antiproliferative, and antimicrobial effects.

Anticancer and Antiproliferative Activity

The quest for novel and effective anticancer agents has led to the investigation of various heterocyclic compounds, with quinoline derivatives showing significant promise. nih.gov The this compound scaffold has been explored for its potential to yield compounds with potent antiproliferative activity against various cancer cell lines.

Nitroquinoline fused arylhydrazone derivatives have been synthesized and evaluated for their activity against non-small cell human lung cancer (A549 cells). One such derivative displayed significant antiproliferative activity with an IC50 value between 15.3 and 15.8 μM. nih.gov Further studies on quinoline-hydrazone hybrids have shown excellent antiproliferative activity against MCF-7 and HepG2 cancer cell lines, with IC50 values of 0.98 and 1.06 μM, respectively. nih.gov

| Compound Type | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Nitroquinoline fused arylhydrazone derivative | A549 (non-small cell human lung cancer) | 15.3–15.8 |

| Quinoline-hydrazone hybrid | MCF-7 (breast cancer) | 0.98 |

| Quinoline-hydrazone hybrid | HepG2 (liver cancer) | 1.06 |

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. nih.gov Overexpression or mutation of EGFR is a common feature in many types of cancer, making it an important target for anticancer drug development. nih.govresearchgate.net Quinazoline derivatives have been extensively studied as EGFR inhibitors. researchgate.netresearchgate.net

Quinoline-hydrazone hybrids have been shown to act as dual mutant EGFR inhibitors (EGFRT790M and EGFRL858M) with enzyme inhibitory actions in the nanomolar range (IC50 = 22.1 and 36.4 nM, respectively). nih.gov The design of novel 4-anilinoquinazoline derivatives has also led to potent EGFR inhibitors. nih.govmdpi.com For instance, certain derivatives have demonstrated excellent inhibitory activity against both wild-type EGFR and the gefitinib-resistant EGFRL858R/T790M mutant. nih.gov

| Compound Type | Target | IC50 (nM) |

|---|---|---|

| Quinoline-hydrazone hybrid | EGFRT790M | 22.1 |

| Quinoline-hydrazone hybrid | EGFRL858M | 36.4 |

DNA topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication, transcription, and recombination. mdpi.com Inhibition of these enzymes can lead to DNA damage and ultimately cell death, making them attractive targets for cancer chemotherapy. mdpi.comcore.ac.uk Several quinoline derivatives have been identified as potent inhibitors of DNA topoisomerase I (Topo I). nih.govpnas.org

The development of novel pyrazolo[4,3-f]quinoline derivatives has yielded compounds with significant Topo I inhibitory activity. mdpi.com Research has also shown that certain quinoline derivatives can effectively inhibit the catalytic activity of Topo I in supercoiled DNA. mdpi.com

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Derivatives of 4-nitroquinoline 1-oxide (4NQO), a compound structurally related to the this compound scaffold, are known to induce DNA damage. nih.govnih.gov This DNA damage can trigger a cellular response leading to apoptosis.

Fluorescence microscopic analysis has revealed that certain nitroquinoline fused arylhydrazones can induce apoptosis and condensation of the nucleus in A549 cells. nih.gov These compounds have also been observed to cause membrane blebbing and instability of the cytoskeleton and plasma membrane, which are characteristic features of apoptosis. nih.gov Furthermore, some quinoline-hydrazone hybrids have been shown to induce cell apoptosis in the pre-G1 and S-phases of the cell cycle. nih.gov

Antimicrobial Activity

The emergence of multidrug-resistant microbial pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a source of new drug candidates. tandfonline.comresearchgate.nettandfonline.comorgchemres.orgnih.gov The this compound scaffold and its derivatives have been investigated for their antibacterial and antifungal properties.

A series of new quinoline derivatives have been designed and synthesized, showing excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against various bacterial strains, including Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.comtandfonline.com Some of these compounds also exhibited promising antifungal activity. researchgate.netorgchemres.org Hydrazone derivatives, which can be readily synthesized from the this compound scaffold, have also been reported to possess significant antimicrobial activity. nih.govnih.govmdpi.com

| Compound Type | Microorganism | MIC (µg/mL) |

|---|---|---|

| Novel quinoline derivative | Bacillus cereus | 3.12 - 50 |

| Novel quinoline derivative | Staphylococcus aureus | 3.12 - 50 |

| Novel quinoline derivative | Pseudomonas aeruginosa | 3.12 - 50 |

| Novel quinoline derivative | Escherichia coli | 3.12 - 50 |

| Quinoline-3-carbaldehyde hydrazone derivative | MRSA | 16 |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The quinoline scaffold, particularly when functionalized with a hydrazone moiety, has been a focal point in the search for novel antibacterial agents. Research into hydrazide-hydrazones has revealed a wide spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Derivatives of the quinoline core have demonstrated significant potency, often comparable or superior to established antibiotics.

Studies on various hydrazone derivatives have consistently highlighted their potential. For instance, a series of new hydrazide–hydrazones of 2-propylquinoline-4-carboxylic acid showed promising antibacterial activity across six bacterial strains, including P. aeruginosa, S. aureus, and E. coli. mdpi.comnih.gov One particular compound from this series exhibited minimum inhibitory concentration (MIC) values in the range of 0.39 ± 0.02–1.56 ± 0.02 µg/mL across all tested microorganisms. nih.gov The structural features of these molecules, such as the presence of electron-donating or electron-withdrawing groups on the phenyl ring, have been shown to be crucial for their antibacterial efficacy. mdpi.com

Other research has focused on different modifications of the hydrazone structure. Novel hydrazide-hydrazones derived from benzimidazole displayed significantly better antibacterial activity against S. aureus, B. subtilis, and E. coli (MIC = 0.032 µM) compared to the reference drug cefadroxil (MIC = 0.345 µM). mdpi.com Similarly, certain quinoline-2-one derivatives have been identified as promising agents against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). bohrium.com The broad-spectrum inhibitory capacity is a key feature, with some compounds showing effectiveness against multiple strains with MIC values as low as 4 μg/mL. semanticscholar.org

Table 1: Antibacterial Activity of Selected Quinoline Hydrazone Derivatives

| Compound Class | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| 2-propylquinoline-4-carboxylic acid hydrazide-hydrazone | P. aeruginosa, S. aureus, E. coli | 0.39 - 1.56 µg/mL | mdpi.comnih.gov |

| Benzimidazole-derived hydrazide-hydrazone | S. aureus, B. subtilis, E. coli | 0.032 µM | mdpi.com |

| Aminoguanidine derivative with acylhydrazone moiety | B. subtilis CMCC 63501 | 4 µg/mL | semanticscholar.org |

| Aminoguanidine derivative with acylhydrazone moiety | S. aureus | 4 µg/mL | semanticscholar.org |

Antifungal Properties

Hydrazine-based compounds, including those with a quinoline core, have emerged as a promising class of antifungal agents. nih.govnih.gov Research has demonstrated their efficacy against various fungal pathogens, most notably Candida albicans, a common cause of fungal infections. nih.gov

Studies have shown that certain hydrazine derivatives can significantly reduce the viability of C. albicans and exhibit rapid fungicidal activity. nih.gov These compounds have also proven effective against clinically isolated strains of C. albicans that are resistant to conventional antifungal drugs like fluconazole and caspofungin. nih.gov A significant advantage of these compounds is their ability to inhibit the formation of biofilms, which are notoriously resistant to standard antifungal treatments. nih.gov For example, one hydrazine derivative demonstrated a 60% reduction in C. albicans biofilm formation. nih.govnih.gov

The quinazolinone scaffold, closely related to quinoline, has also been extensively explored for antifungal properties. researchgate.net Various derivatives of 2-aminoquinazolin-4(3H)-ones and pyrazolyl-quinazolin-4(3H)-ones have been synthesized and screened for activity against fungal microorganisms, with some compounds showing very good antimicrobial results when compared to standard drugs like Fluconazole. researchgate.netresearchgate.net

Antitubercular Potential

The hydrazone linkage is a key structural feature in many compounds with potent antitubercular activity, including the first-line drug isoniazid. This has spurred the development of novel quinoline hydrazone derivatives as potential agents against Mycobacterium tuberculosis (MTB).

Several studies have evaluated quinoline hydrazone derivatives against the H37Rv reference strain of MTB. In one study, specific derivatives showed promising potential with a Minimum Inhibitory Concentration (MIC) value of 4 µg/mL. nih.gov Another synthesized compound, derived from the condensation of isonicotinoyl hydrazide, also showed an MIC of 4 µg/mL against the MTB H37Rv strain. nih.gov While these values are less potent than reference drugs like rifampicin (MIC = 0.025 µg/mL), they represent a promising starting point for further optimization. nih.gov

The search for new antitubercular drugs is critical due to the rise of multidrug-resistant (MDR) strains. Dihydroquinazolinone derivatives, which share a related core structure, have demonstrated inhibitory action against both the susceptible H37Rv strain and MDR strains of MTB, with MIC values as low as 2 µg/mL and 16 µg/mL, respectively. nih.gov Triazole-based compounds, another class often incorporating hydrazone-like linkages, have also exhibited potent activity against H37Rv and MDR strains of MTB at concentrations of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com

Table 2: Antitubercular Activity of Quinoline-Related Hydrazone Derivatives

| Compound Class | M. tuberculosis Strain | MIC Value | Reference |

|---|---|---|---|

| Quinoline hydrazone derivatives | H37Rv | 4 µg/mL | nih.gov |

| Dihydroquinazolinone derivatives | H37Rv | 2 µg/mL | nih.gov |

| Dihydroquinazolinone derivative | MDR | 16 µg/mL | nih.gov |

| 4-Amino-1,2,4-triazole-3-thiol derivative | H37Rv | 5.5 µg/mL | mdpi.com |

| 4-Amino-1,2,4-triazole-3-thiol derivative | MDR | 11 µg/mL | mdpi.com |

Mechanism of Action: Targeting DNA Gyrase Enzyme

The primary mechanism of antibacterial action for quinolone-based compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.comnih.govyoutube.com These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. youtube.comyoutube.com

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is unique in its ability to introduce negative supercoils into DNA, a process driven by ATP hydrolysis. mdpi.com This action is crucial for relieving the torsional strain that accumulates ahead of the replication fork. youtube.com Quinolones act by binding to the complex formed between DNA gyrase and DNA. mdpi.comyoutube.com This binding stabilizes the complex in a state where the DNA is cleaved, but it prevents the subsequent re-ligation step. mdpi.com This leads to the accumulation of double-strand DNA breaks, which stalls replication forks and ultimately triggers bacterial cell death. mdpi.comnih.gov Because they trap the enzyme on the DNA in a cleavage-competent state, quinolones are classified as topoisomerase poisons. mdpi.com

This mechanism has been identified as the target for various quinazolinone derivatives bearing hydrazone moieties. mdpi.com Molecular docking studies have shown that these compounds can bind to the ATP-binding site of the GyrB subunit, playing a crucial role in their antimicrobial activity. nih.gov The 4-hydroxy-2-quinolone fragment, in particular, has been identified as essential for binding to GyrB. nih.gov

Antiviral Activity

The this compound scaffold and related structures have been investigated for their potential as antiviral agents. A series of 4-oxo-4H-quinoline acylhydrazone derivatives were designed and evaluated for their antiviral activities, with many exhibiting moderate to good efficacy. nih.gov Certain compounds in this series showed higher curative, protective, and inactivating activities against Tobacco Mosaic Virus (TMV) than the commercial antiviral agent ribavirin. nih.gov Molecular docking suggested that these compounds have a strong affinity for the TMV coat protein, and further studies confirmed their ability to hinder the self-assembly and growth of the virus. nih.gov

Other related heterocyclic systems have also shown promise. A study on 4-hydroxy-3-nitro-1,4-dihydrotriazolo[5,1-c] nih.govnih.govnih.govtriazines found that they possess pronounced antiviral activity against the Coxsackie B3 virus with relatively low toxicity. urfu.ru Similarly, azolo[5,1-с] nih.govnih.govnih.govtriazines have shown inhibitory activity against phylogenetically unrelated viruses, including the influenza virus and Coxsackie B3 virus. nih.gov

Efficacy Against Specific Viral Strains (e.g., DENV2, H5N1)

Research into specific viral threats has highlighted the potential of quinoline-based structures. A series of 4-anilinoquinoline libraries were screened for activity against Dengue virus (DENV), yielding lead compounds with EC50 values in the sub-micromolar range (0.63–0.69 µM) for DENV serotype 2 infection. researchgate.net

In the context of influenza, particularly the highly pathogenic H5N1 strain, cell-based high-throughput screening has identified novel inhibitors. researchgate.net Among the active compounds were benzoquinazolinones, a class of molecules related to quinolines that had not previously been identified as having anti-influenza activity. researchgate.net These compounds were also effective against H1N1 influenza strains. researchgate.net While direct studies on this compound against H5N1 are limited, the efficacy of related scaffolds suggests a promising area for future investigation. The adamantane derivatives, amantadine and rimantadine, are known to be active against influenza A by targeting the M2 protein, but resistance is a significant issue. nih.gov

Antimalarial Activity

Quinoline-based structures are foundational to antimalarial drug discovery, with quinine (B1679958) and chloroquine (B1663885) being historically significant examples. Modern research continues to explore this scaffold for novel agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The 4-nitro styrylquinoline (SQ) scaffold has been identified as an antimalarial that inhibits multiple stages of the parasite's asexual life cycle, including merozoite invasion. nih.gov This represents a distinct cellular action compared to many current antimalarials, suggesting a novel therapeutic target. nih.gov The SQ chemotype has demonstrated rapid, parasitocidal action and curative properties in rodent malaria models. nih.gov

Similarly, derivatives of quinoxaline, a related nitrogen-containing heterocyclic compound, have shown promise against Schistosoma mansoni, the parasite causing schistosomiasis. nih.gov Analogs of an antimalarial quinoxaline compound demonstrated high activity against both the larval and adult stages of the parasite in vitro. nih.gov The established success and continued potential of the broader quinoline and quinoxaline classes in anti-protozoal research underscore the rationale for investigating the specific this compound scaffold for antimalarial activity.

Anti-inflammatory Properties

The this compound scaffold is a core structure found in various derivatives that have been investigated for their anti-inflammatory potential. The hydrazone linkage (-C=N-NH-) in these molecules is considered a key pharmacophore that contributes to their biological activities. nih.govchemrxiv.org Research into related quinoline and hydrazone structures indicates that these compounds can exhibit significant anti-inflammatory effects.

Hydrazone derivatives, as a class, are known to possess a wide spectrum of biological activities, including anti-inflammatory properties. nih.gov The anti-inflammatory potential of these compounds is often attributed to their ability to interfere with inflammatory pathways. For instance, studies on p-nitrophenyl hydrazones have explored their role as multi-target inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). chemrxiv.org Co-inhibition of these enzymes is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). chemrxiv.org

Furthermore, the presence of a nitro group, as seen in the this compound scaffold, has been noted to influence anti-inflammatory activity. Studies on nicotinic acid hydrazide derivatives have shown that those substituted with a nitro group were among the most active anti-inflammatory agents in their respective series. nih.gov Similarly, structure-activity relationship (SAR) studies of other p-nitrophenyl hydrazones indicated that substituting a nitro group on the hydrazine ring can enhance anti-inflammatory activity. chemrxiv.org Quinoline hydrazide/hydrazone derivatives, in general, have been recognized for possessing several biological activities, including anti-inflammatory effects. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Hydrazone Derivatives This table presents data for related hydrazone compounds to illustrate the anti-inflammatory potential of the chemical class.

| Compound Series | Model | Most Active Compounds | % Inhibition | Reference |

|---|---|---|---|---|

| Nicotinic acid hydrazide derivatives | Carrageenan-induced rat paw edema | meta-nitro derivative | 37.29% | nih.gov |

| Nicotinic acid hydrazide derivatives | Carrageenan-induced rat paw edema | ortho-nitro derivative | 35.73% | nih.gov |

| Phthalic anhydride benzylidene-hydrazide derivatives | Carrageenan-induced rat paw edema | Derivative 27h | 64.0% | nih.gov |

| Phthalic anhydride benzylidene-hydrazide derivatives | Carrageenan-induced rat paw edema | Derivative 27e | 61.4% | nih.gov |

Antioxidant Activity

Derivatives containing the hydrazinyl or hydrazone moiety have demonstrated notable antioxidant properties in various in vitro assays. These activities are crucial as oxidative stress is implicated in numerous pathological conditions. The antioxidant capacity of these compounds is often linked to their ability to scavenge free radicals and chelate metal ions.

Studies on 4-hydrazinobenzoic acid derivatives have shown that these compounds exhibit significant antioxidant effects, evaluated through methods like the 1,1-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical quenching assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov The results indicate that the hydrazine and hydrazone units are major contributors to the antioxidant profiles of these molecules. nih.gov For example, certain hydroxyl-methoxy derivatives of hydrazinobenzoic acid showed ABTS radical quenching activity nearly equal to that of the standard antioxidant, butylated hydroxylanisole (BHA). nih.gov

Similarly, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were evaluated for their antioxidant activities. researchgate.net The presence of the nitrophenyl and hydrazone features in these molecules is relevant to the this compound scaffold. Another study on a catechol hydrazinyl-thiazole (CHT) derivative highlighted its potent antiradical activity against ABTS and DPPH radicals, which was significantly more intense than the reference compound, trolox. mdpi.com The antioxidant potential is also observed in other related heterocyclic systems, such as 3-acylhydrazono-4-hydroxycoumarins, which were found to be capable of inactivating alkylperoxy radicals. nih.gov

Table 2: Antioxidant Activity of Selected Hydrazinyl/Hydrazone Derivatives This table includes data from various assays on related compounds to showcase the antioxidant potential of the core structure.

| Compound Series | Assay | Activity of Most Potent Derivatives | Standard | Reference |

|---|---|---|---|---|

| 4-Hydrazinobenzoic acid derivatives | DPPH (% scavenging at 20 µg/mL) | 70-72% | BHA (92%) | nih.gov |

| 4-Hydrazinobenzoic acid derivatives | ABTS (% scavenging at 20 µg/mL) | 80-85% | BHA (85%) | nih.gov |

| Catechol hydrazinyl-thiazole (CHT) | ABTS | 3.16 times more intense than trolox | Trolox | mdpi.com |

| 3-Hydroxypyridin-4-one benzyl-hydrazide derivatives | DPPH (EC50) | 0.039 - 0.389 mM | Not specified | nih.gov |

Enzyme Inhibitory Activities (e.g., α-Amylase, Cholinesterases)

The this compound scaffold and its derivatives have been explored for their ability to inhibit various enzymes, a common strategy in drug discovery. The inhibitory profile often depends on the specific heterocyclic system and its substitution pattern.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of Alzheimer's disease. Research on 3,4-dihydroquinazoline derivatives revealed that while most compounds had weak activity against AChE, they showed strong inhibitory potential against BChE. nih.gov Two particular derivatives were identified as the most active against BChE, with IC50 values of 45 nM and 62 nM, demonstrating high selectivity for BChE over AChE. nih.gov Molecular docking studies suggested these compounds bind to both the catalytic and peripheral sites of the BChE enzyme. nih.gov

Other enzymes have also been targeted. For example, quinazolin-4(3H)-one derivatives incorporating a hydrazone scaffold were evaluated as inhibitors of E. coli DNA gyrase, an essential bacterial enzyme. mdpi.com Several of these compounds showed potent inhibition of the target enzyme, with IC50 values in the low micromolar range (3.19 to 4.17 µM). mdpi.com Additionally, hydrazide and hydrazone derivatives have been investigated as inhibitors of other enzymes like tyrosinase, which is involved in melanin biosynthesis. Certain 3-hydroxypyridin-4-one derivatives containing a benzohydrazide group displayed potent tyrosinase inhibitory activity, with the most active compound having an IC50 value of 25.29 μM. nih.gov

Table 3: Enzyme Inhibitory Activity of Related Quinazoline and Hydrazone Derivatives

| Compound Series | Target Enzyme | Most Active Compounds (IC50) | Reference |

|---|---|---|---|

| 3,4-Dihydroquinazoline derivatives | Butyrylcholinesterase (BChE) | 45 nM, 62 nM | nih.gov |

| Quinazolin-4(3H)-one hydrazone derivatives | E. coli DNA Gyrase | 3.19 - 4.17 µM | mdpi.com |

| 3-Hydroxypyridin-4-one benzyl-hydrazide derivatives | Mushroom Tyrosinase | 25.29 µM | nih.gov |

Leishmanicidal Activity and Mechanisms of Action

Quinoline-based structures are a well-established class of compounds with antiprotozoal activity, and derivatives of the this compound scaffold have been investigated for their potential against Leishmania parasites. Leishmaniasis is a neglected tropical disease, and there is an urgent need for new, effective treatments.